N-(4-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(4-Methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a methoxy-substituted phenyl group at the 4-amine position, a methyl group at position 7, and a 2-methylpiperidine-1-carbonyl moiety at position 3. The 1,8-naphthyridine core is a bicyclic aromatic system that serves as a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The compound’s structural complexity arises from the integration of a piperidine-derived carbamate and a methoxyphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-7-12-19-21(26-17-8-10-18(29-3)11-9-17)20(14-24-22(19)25-15)23(28)27-13-5-4-6-16(27)2/h7-12,14,16H,4-6,13H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUSGXYKRKKYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthyridine intermediate.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison highlights key structural and physicochemical differences between the target compound and its analogs, emphasizing substituent effects on properties such as lipophilicity, solubility, and molecular conformation.
Table 1: Structural and Physicochemical Comparison of 1,8-Naphthyridin-4-amine Derivatives
*Estimated based on structural similarity to L968-0728.
Key Observations:
Aryl Substituent Effects :
- The target compound ’s 4-methoxyphenyl group lacks the electron-withdrawing chlorine present in L968-0728 , likely reducing its lipophilicity (logP ~4.0 vs. 4.57) and improving solubility compared to the chlorinated analog .
- The 2,4-difluorophenyl substituent in ’s compound introduces strong electron-withdrawing effects, which may enhance binding affinity in hydrophobic pockets but reduce solubility .
Piperidine vs. Morpholine Moieties: The 2-methylpiperidine-1-carbonyl group in the target compound and L968-0728 provides conformational rigidity due to the methyl group at position 2 of the piperidine ring. ’s morpholinomethyl substituent introduces an oxygen atom, increasing polarity and hydrogen-bond acceptor capacity compared to the piperidine-based carbamates .
Trifluoromethyl and Phenyl Groups :
- Compound 3f () incorporates a trifluoromethyl (CF₃) group at position 5 and a phenyl group at position 7. The CF₃ group significantly increases steric bulk and electron-withdrawing effects, which could enhance metabolic stability but reduce aqueous solubility .
Molecular Weight and Solubility Trends :
- The target compound’s molecular weight (423.5 g/mol) is comparable to L968-0728 (424.93 g/mol), but the absence of chlorine likely contributes to a marginally lower logP and improved solubility.
Implications for Drug Design:
- Lipophilicity : Chlorine or fluorine substituents increase logP, which may enhance membrane permeability but reduce solubility. The target compound’s methoxy group offers a balance between lipophilicity and solubility.
- Synthetic Accessibility : Microwave-assisted synthesis () and palladium-catalyzed couplings () are viable routes for generating analogs .
Biological Activity
N-(4-methoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound known for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, pharmacological properties, and potential clinical uses.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 390.5 g/mol
- CAS Number : 1251694-48-0
The structure features a naphthyridine core, which is significant for its biological activity, particularly in modulating receptor interactions and enzyme activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G-Protein Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs, which are crucial in numerous physiological processes. GPCRs play a significant role in mediating the effects of neurotransmitters and hormones .
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-obesity effects through modulation of energy balance .
- Neurotransmitter Interaction : The compound’s structure allows it to interact with neurotransmitter systems, possibly influencing appetite regulation and energy expenditure .
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. This suggests that this compound may also possess the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
Anti-obesity Potential
In studies focusing on obesity pharmacotherapy, compounds like this have been shown to affect pathways related to energy homeostasis. For instance, targeting orexin receptors has been linked to appetite suppression and increased energy expenditure .
Case Studies and Research Findings
A number of studies have explored the biological effects of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
